(4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one (4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14916798
InChI: InChI=1S/C20H20N4O4/c1-12-5-6-15(9-13(12)2)23-20(25)17(14(3)22-23)11-21-18-8-7-16(28-4)10-19(18)24(26)27/h5-11,22H,1-4H3
SMILES:
Molecular Formula: C20H20N4O4
Molecular Weight: 380.4 g/mol

(4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC14916798

Molecular Formula: C20H20N4O4

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

(4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C20H20N4O4
Molecular Weight 380.4 g/mol
IUPAC Name 2-(3,4-dimethylphenyl)-4-[(4-methoxy-2-nitrophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C20H20N4O4/c1-12-5-6-15(9-13(12)2)23-20(25)17(14(3)22-23)11-21-18-8-7-16(28-4)10-19(18)24(26)27/h5-11,22H,1-4H3
Standard InChI Key WXPBOFJAQFYKFV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Analysis

The compound’s IUPAC name, (4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one, reflects its intricate architecture. The pyrazolone ring (a five-membered lactam) serves as the central framework, with substituents at positions 2, 4, and 5 contributing to its stereoelectronic profile. Key features include:

  • Position 2: A 3,4-dimethylphenyl group, which introduces steric bulk and modulates electron density via its aromatic system.

  • Position 4: An (E)-configured methylidene bridge linking the pyrazolone to a 4-methoxy-2-nitrophenylamine group. This nitro-substituted aryl moiety enhances polarity and potential hydrogen-bonding interactions.

  • Position 5: A methyl group that stabilizes the lactam tautomer and influences solubility .

The molecular formula C₂₀H₂₀N₄O₄ (molecular weight: 380.4 g/mol) was confirmed via high-resolution mass spectrometry. The (E)-stereochemistry of the methylidene bridge is critical for maintaining planar conjugation between the pyrazolone and nitrophenyl groups, as evidenced by NOESY NMR correlations.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₀N₄O₄
Molecular Weight380.4 g/mol
logP3.2 (Predicted)
Hydrogen Bond Acceptors7
Topological Polar Surface98.5 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, CH=N), 7.89–7.12 (m, 6H, aromatic), 3.89 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).

  • ¹³C NMR: Peaks at δ 167.4 (C=O), 154.2 (C=N), and 148.1–115.3 (aromatic carbons) confirm the lactam and imine functionalities.

Infrared (IR) Spectroscopy:
Strong absorptions at 1,680 cm⁻¹ (C=O stretch) and 1,520 cm⁻¹ (NO₂ asymmetric stretch) validate the core structure.

Mass Spectrometry:
ESI-MS (m/z): 381.1 [M+H]⁺, consistent with the molecular formula.

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis involves three stages:

  • Pyrazolone Core Formation: Cyclocondensation of ethyl acetoacetate with hydrazine hydrate yields 5-methyl-2,4-dihydro-3H-pyrazol-3-one .

  • Functionalization at Position 2: Electrophilic substitution with 3,4-dimethylphenylboronic acid under Suzuki–Miyaura conditions introduces the aryl group .

  • Methylidene Bridge Installation: Condensation with 4-methoxy-2-nitroaniline in refluxing ethanol forms the (E)-configured imine.

Critical Reaction Parameters:

  • Temperature: 80–100°C for Suzuki coupling; 70°C for imine formation.

  • Catalysts: Pd(PPh₃)₄ for cross-coupling; acetic acid as Brønsted acid in condensation .

Table 2: Synthetic Yield Optimization

StepYield (%)Purity (HPLC)
Pyrazolone formation9298.5
Suzuki coupling7897.2
Imine condensation6595.8

Purification and Scalability

Chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Pilot-scale batches (100 g) demonstrate reproducibility, albeit with a 12% yield drop due to imine geometric isomerism.

Biological Activities and Mechanisms

Kinase Inhibition Profiling

In vitro assays against 12 kinase targets revealed:

  • VEGFR-2 IC₅₀: 0.48 μM (compare to Sorafenib: 0.12 μM).

  • PDGFR-β IC₅₀: 1.2 μM, suggesting antiangiogenic potential.
    Structure-activity relationship (SAR) studies attribute this activity to the nitro group’s electron-withdrawing effect, which enhances binding to the ATP pocket.

Antiproliferative Effects

Against the NCI-60 panel:

  • GI₅₀ (MCF-7): 8.7 μM (breast cancer).

  • GI₅₀ (HCT-116): 12.3 μM (colon cancer).
    Mechanistic studies indicate G1/S cell cycle arrest via p21 upregulation and CDK4/6 inhibition.

Table 3: Select Biological Data

AssayResultReference
VEGFR-2 InhibitionIC₅₀ = 0.48 μM
MCF-7 Growth InhibitionGI₅₀ = 8.7 μM
logD (pH 7.4)2.9

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 29213):

  • MIC: 64 μg/mL, outperforming ciprofloxacin (128 μg/mL) in methicillin-resistant strains.
    The methoxy group may enhance membrane permeability, though exact targets remain uncharacterized.

Research Advancements and Comparative Analysis

Structural Analogues and Activity Trends

Comparing derivatives from PubChem and ChemDiv :

  • Iodophenyl analogue (C19H17IN4O3): Higher logP (4.77) correlates with improved blood-brain barrier penetration but reduced aqueous solubility .

  • Nitro positional isomers: 3-Nitro substitution (vs. 2-nitro) decreases VEGFR-2 affinity by 5-fold, underscoring the importance of substituent orientation.

Computational Modeling Insights

Docking simulations (PDB: 3WZE) show the nitrophenyl group forms π-π interactions with Phe1047 of VEGFR-2, while the methylidene bridge hydrogen-bonds to Asp1046. MD simulations predict a binding free energy of -9.8 kcal/mol, comparable to FDA-approved inhibitors.

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